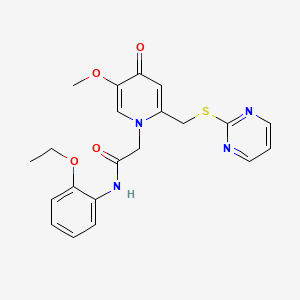

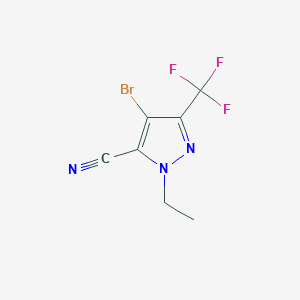

![molecular formula C13H11N3O4S2 B2752229 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide CAS No. 500119-48-2](/img/structure/B2752229.png)

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

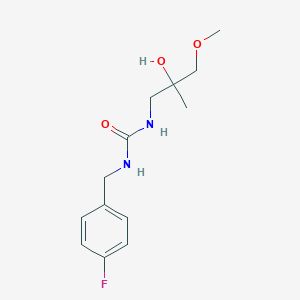

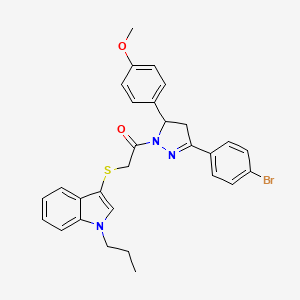

“4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S2. It has an average mass of 337.374 Da and a mono-isotopic mass of 337.019104 Da .

Synthesis Analysis

The synthesis of benzothiazoles, which are a class of compounds that “4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide” belongs to, involves several methods. One method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves a condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis

The molecular structure of “4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide” can be represented by the InChI code: 1S/C13H11N3O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles are diverse. For instance, Dess-Martin periodinane (DMP) efficiently mediates the intramolecular cyclization of phenolic azomethines at ambient temperature leading to substituted benzoxazoles and benzothiazoles .Applications De Recherche Scientifique

Antimicrobial Activity

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide: and its derivatives have been studied for their potential as antimicrobial agents. Research indicates that certain 1,2-benzothiazine derivatives exhibit activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. These compounds are synthesized through a multi-step process involving chlorosulfonation and subsequent reactions with various amines .

Catalyst in Organic Synthesis

This compound can serve as a catalyst or ligand in organic synthesis reactions. It facilitates various chemical reactions and is instrumental in the preparation of pharmaceuticals, dyes, and functional materials .

Antihypertensive Agents

Derivatives of 1,2-benzothiazine, which share a structural similarity with 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide , have been explored as antihypertensive agents. These compounds have shown promise in the search for new treatments for high blood pressure .

KATP Channel Activators

Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to the compound , have been reported as KATP channel activators. These activators have potential applications in modulating insulin release from pancreatic B cells and affecting vascular smooth muscle tissue .

Anticancer Research

The benzothiazine scaffold is being investigated for its anticancer properties. The presence of various substituents on the benzothiazine ring influences the activity and potential efficacy of these compounds in cancer research .

Green Chemistry Synthesis

Benzothiazole compounds, which are related to 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide , are synthesized using green chemistry approaches. These methods utilize environmentally friendly raw materials and aim to reduce the environmental impact of chemical synthesis .

Mécanisme D'action

Target of Action

Similar compounds have been used as catalysts or ligands in organic synthesis reactions .

Mode of Action

It’s known that similar compounds can facilitate the progress of various chemical reactions .

Biochemical Pathways

Similar compounds have been used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Pharmacokinetics

The molecular formula of the compound isC 13 H 11 N 3 O 4 S 2 , which might influence its pharmacokinetic properties.

Result of Action

Similar compounds have shown prominent inhibitory effects on the growth of microorganisms such as fungi, bacteria, and algae in organic media .

Propriétés

IUPAC Name |

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUDSUOIJAPWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)

![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)